6,7-Dichloroquinazolin-4(3H)-one
Overview
Description
6,7-Dichloroquinazolin-4(3H)-one is a chemical compound with the CAS Number: 6958-39-0. It has a molecular weight of 215.04 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound involves a reaction with hydrogen chloride in N-methyl-acetamide and N,N-dimethyl-formamide under a nitrogen atmosphere. The reaction mixture is heated at 120°C for six hours .Molecular Structure Analysis
The molecular formula of this compound is C8H4Cl2N2O . The InChI Code is 1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.205 mg/ml .Scientific Research Applications
Neuroprotective Properties
- Cerebroprotective Activity : Novel derivatives of 6,7-dimethoxyquinazolin-4(3H)-one show significant cerebroprotective properties, potentially beneficial for treating neurodegenerative diseases like Alzheimer's disease and cerebral ischemia (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).
Anticancer Applications
- Apoptosis Induction in Cancer Cells : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, acts as a potent apoptosis inducer with high efficacy in breast and other cancer models. It also exhibits excellent blood-brain barrier penetration (Sirisoma et al., 2009).
- Antimycobacterial and Photosynthesis-Inhibiting Activity : Certain 6-chloro substituted quinazolinone derivatives show significant antimycobacterial activity, with potential applications in treating mycobacterial infections (Kubicová et al., 2003).
Antimicrobial and Anti-Inflammatory Properties
- Antimicrobial and Anti-Inflammatory Activities : Novel 2-methylquinazolin-4(3H)-one derivatives exhibit promising anti-inflammatory and antimicrobial activities. Some compounds demonstrated significant inhibitory activity against TNF-α and IL-6 (Keche & Kamble, 2014).
Material Science and Chemistry
- Corrosion Inhibition in Metals : Quinazolinone and pyrimidinone molecules, such as 6-chloroquinazolin-4(3H)-one, have been evaluated for their corrosion inhibition effectiveness on mild steel in acidic media, demonstrating significant potential in materials science (Saha, Murmu, Murmu, & Banerjee, 2016).
Cardiovascular Applications
- Vasodilation and Hypotension : A novel 3-benzylquinazolin-4(3H)-one derivative, Z32, has been shown to induce vasorelaxation and lower arterial pressure, implicating its potential use in treating hypertension (Li et al., 2016).
Safety and Hazards
The compound has a GHS07 pictogram. The hazard statements include H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
6,7-dichloro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESAHLRLKCVJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289822 | |
Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6958-39-0 | |
Record name | 6958-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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